molecular formula C12H14O3 B8673158 4-(Allyloxy)-3,5-dimethylbenzoic acid CAS No. 7192-39-4

4-(Allyloxy)-3,5-dimethylbenzoic acid

Cat. No.: B8673158
CAS No.: 7192-39-4
M. Wt: 206.24 g/mol
InChI Key: BJPBXFYIWSDQPA-UHFFFAOYSA-N
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Description

4-(Allyloxy)-3,5-dimethylbenzoic acid is an organic compound with the molecular formula C12H14O3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with allyloxy and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(allyloxy)-3,5-dimethyl- typically involves the allylation of 3,5-dimethylphenol followed by carboxylation. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-(Allyloxy)-3,5-dimethylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-(carboxy)-3,5-dimethylbenzoic acid.

    Reduction: Formation of 4-(allyloxy)-3,5-dimethylbenzyl alcohol.

    Substitution: Formation of halogenated or nitrated derivatives of the compound.

Scientific Research Applications

4-(Allyloxy)-3,5-dimethylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(allyloxy)-3,5-dimethyl- involves its interaction with specific molecular targets and pathways. The allyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. The compound may also modulate enzyme activities and signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: The parent compound with a simple carboxylic acid group attached to the benzene ring.

    4-(Allyloxy)benzoic acid: A similar compound with an allyloxy group but without the dimethyl substitutions.

    3,5-Dimethylbenzoic acid: A compound with dimethyl groups but without the allyloxy substitution.

Uniqueness

4-(Allyloxy)-3,5-dimethylbenzoic acid is unique due to the presence of both allyloxy and dimethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

7192-39-4

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

3,5-dimethyl-4-prop-2-enoxybenzoic acid

InChI

InChI=1S/C12H14O3/c1-4-5-15-11-8(2)6-10(12(13)14)7-9(11)3/h4,6-7H,1,5H2,2-3H3,(H,13,14)

InChI Key

BJPBXFYIWSDQPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCC=C)C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-allyloxy-5-bromo-1,3-dimethyl-benzene (23.6 g, 98.0 mmol) in THF (150 mL) is added at −75° C. a solution of n-BuLi (90 mL, 1.5 M in diethyl ether). The temperature remains at −75° C. The mixture is stirred for 30 min and then transferred via double-tip canula into a cooled (0° C.) solution of dimethylcarbonate (21.4 g, 238 mmol) in THF (90 mL). The mixture is stirred for 2 h at 0° C., then warmed to rt during 15 h. The solvent of the mixture is evaporated and re-evaporated from EtOH (200 mL) to remove most of the butylacetate side product. The mixture is taken up in 2 N aq. LiOH (150 mL) and EtOH (200 mL) and stirred at rt for 2 h, then at 60° C. for 1 h. The EtOH is evaporated and the remaining mixture is diluted with 0.5 N aq. NaOH and extracted with diethyl ether (200 mL). The org. extract is washed with 1M aq. NaOH (5×50 mL) and the combined aq. washings are re-extracted with ether (100 mL). The aq. phase is acidified with 25% aq. HCl and extracted with DCM (5×50 mL). The combined org. extracts are dried over Na2SO4, filtered, evaporated and dried in vacuo at 60° C. for 15 h to give 4-allyloxy-3,5-dimethyl-benzoic acid (8.0) as yellow-brown solid. LC-MS: tR=0.90 min.
Quantity
23.6 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Two

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